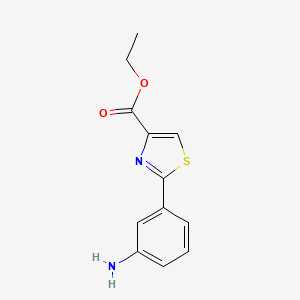

2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester

Description

2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester (CAS: 1858251-38-3) is a thiazole-derived compound characterized by a central thiazole ring substituted with a 3-aminophenyl group at position 2 and an ethyl ester at position 4. Its molecular formula is C₁₈H₁₆N₂O₂S, with a molecular weight of 324.40 g/mol . This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in the design of peptidomimetics and enzyme inhibitors. Its structure combines aromatic and heterocyclic features, enabling interactions with biological targets such as proteases and kinases. Spectral data (¹H NMR, IR) confirm the presence of the ethyl ester carbonyl (C=O) stretch near 1700 cm⁻¹ and aromatic amine signals in the δ 6.5–7.5 ppm range .

Properties

IUPAC Name |

ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWASZVWQFHEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695192 | |

| Record name | Ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-66-0 | |

| Record name | Ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its applications in drug development, antimicrobial properties, and potential as an anticancer agent.

Chemical Structure and Properties

The compound features a thiazole ring, an amino group, and a carboxylic acid ethyl ester moiety. This unique structure contributes to its interaction with various biological targets, making it a valuable candidate for drug discovery.

1. Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial and fungal pathogens, showing effectiveness comparable to established antibiotics. For instance:

- In vitro Studies : The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL .

- Mechanism of Action : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and interference with metabolic pathways .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Cell Line Studies : In vitro studies on cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer) have shown that it can induce apoptosis and inhibit cell proliferation. The IC50 values for these activities were found to be less than 20 µM, indicating potent activity .

- Structure-Activity Relationship (SAR) : Modifications to the phenyl ring and thiazole scaffold have been shown to enhance cytotoxicity, suggesting that specific substitutions can improve its efficacy against cancer cells .

3. Neurological Applications

Due to its ability to interact with neurotransmitter receptors, the compound is being explored for potential applications in treating neurological disorders:

- Pharmacological Studies : It has been noted for its ability to modulate receptor activity in the brain, which may lead to therapeutic effects in conditions like depression and anxiety .

Case Studies

Several studies have highlighted the biological activity of this compound:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The thiazole derivatives have been extensively studied for their potential anticancer properties. For instance, compounds similar to 2-(3-amino-phenyl)-thiazole-4-carboxylic acid ethyl ester have shown efficacy against various cancer cell lines. A study demonstrated that thiazole derivatives could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activities. Research indicates that this compound exhibits significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Neurological Applications

Recent studies have explored the neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases like Parkinson's disease. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic benefits .

Agricultural Applications

1. Plant Growth Regulators

Thiazole derivatives have been identified as effective plant growth regulators. They can enhance plant growth by modulating hormonal pathways or improving nutrient uptake. Research has indicated that such compounds can increase crop yields and resistance to environmental stressors .

2. Fungicides

The antifungal properties of thiazole compounds make them suitable candidates for developing new fungicides. Studies have shown that these compounds can inhibit fungal pathogens affecting crops, thereby reducing the need for traditional chemical fungicides that may pose environmental risks .

Material Science Applications

1. Polymer Development

Thiazole-containing compounds are being investigated for their role in the development of advanced materials, particularly polymers with enhanced thermal and mechanical properties. The incorporation of thiazole units into polymer matrices has been shown to improve stability and performance under various conditions .

2. Sensor Technology

The electronic properties of thiazoles make them suitable for applications in sensor technology. Research has demonstrated that thiazole derivatives can be used to create sensors capable of detecting specific ions or molecules, which is valuable in environmental monitoring and healthcare diagnostics .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of a series of thiazole derivatives, including this compound, on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for conventional chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of thiazole derivatives was tested against a panel of bacterial strains. The study revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as alternative antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylic acid ethyl esters are a versatile class of compounds with diverse pharmacological applications. Below is a detailed comparison of 2-(3-amino-phenyl)-thiazole-4-carboxylic acid ethyl ester with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity and Bioactivity: Electron-donating groups (e.g., 3-amino , 3-methoxy ) enhance solubility and facilitate hydrogen bonding, making these compounds suitable for targeting polar enzyme active sites. Electron-withdrawing groups (e.g., 4-CF₃ , 4-nitro ) increase metabolic stability and are common in inhibitors targeting hydrophobic pockets (e.g., HDAC6 ).

Synthetic Accessibility :

- The target compound and its analogs are typically synthesized via Hantzsch thiazole synthesis or peptide coupling (e.g., ). Yields vary depending on substituent steric and electronic effects. For example, trifluoromethyl-substituted derivatives require specialized fluorinated reagents .

Biological Relevance: Amino-substituted derivatives (e.g., the target compound) are prioritized in peptidomimetic drug design due to their ability to mimic natural peptide backbones . Fluorinated analogs (e.g., difluoro , trifluoromethyl ) exhibit enhanced bioavailability and blood-brain barrier penetration, making them candidates for CNS-targeted therapies.

Thermal Stability :

- Melting points are rarely reported for these compounds, suggesting they are often used as intermediates rather than final API candidates. Purity levels (≥95% for commercial analogs ) indicate suitability for high-throughput screening.

Structural Analysis

- Thiazole Core : The thiazole ring provides a rigid, planar structure that enhances binding affinity to proteins.

- Ethyl Ester Group : Improves cell permeability compared to carboxylic acid counterparts. Hydrolysis of the ester in vivo can generate active metabolites.

- Aromatic Substitutions: Position and nature of substituents (e.g., para-nitro vs. meta-amino ) dictate electronic properties and intermolecular interactions.

Preparation Methods

Synthesis of Thiazole-4-carboxylic Acid Core

A key intermediate in the synthesis is thiazole-4-carboxylic acid or its esters. One established method involves:

- Starting from thiazolidine-4-carboxylic acid.

- Esterification with an alcohol (e.g., methanol or ethanol) under acidic conditions.

- Thiazolidine-4-carboxylic acid is suspended in dry methanol or ethanol.

- Dry hydrogen chloride gas is bubbled through the mixture until saturation.

- The reaction is stirred at room temperature for approximately 12 hours.

- Ether is added to precipitate the ester hydrochloride salt.

- The salt is filtered, dried, and then dehydrochlorinated to yield the methyl or ethyl thiazolidine-4-carboxylate.

This step typically achieves yields around 89% for methyl esters and is adaptable to ethyl esters by substituting the alcohol.

Oxidation to Thiazole-4-carboxylic Acid Ester

The thiazolidine ring is oxidized to form the aromatic thiazole ring:

- The methyl or ethyl thiazolidine-4-carboxylate is dissolved in acetonitrile.

- Manganese dioxide (MnO₂) is slowly added.

- The mixture is stirred at 60–100°C for 24–72 hours.

- After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

- The product is methyl or ethyl thiazole-4-carboxylate.

This oxidation step converts the saturated thiazolidine ring to the aromatic thiazole ring.

Summary of Key Reaction Conditions and Yields

| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Thiazolidine-4-carboxylic acid + ethanol + dry HCl gas | Room temp (25) | 12 h | ~89 | Ether used to precipitate ester salt |

| Oxidation | Thiazolidine ester + MnO₂ + acetonitrile | 60–100 | 24–72 h | Not specified | Aromatization to thiazole ring |

| Acid chloride formation | Mucochloric acid + caustic soda + chlorination | 10–50 | 2 h + stirring | Not specified | Precursor for acid chloride |

| Amide formation | Acid chloride + 3-aminoaniline + base + toluene/water | 40–70 | Reflux time | High | Biphasic system, base molar ratio 1–10 |

| Alkanolysis | Amide intermediate + sodium methanolate + alkanol | 40–70 | Reflux time | Not specified | Converts amide to ester |

| Thiazole ring formation | Intermediate + thiourea + HCl + acetic acid | 40–70 | Reflux time | High | Acidic medium facilitates ring closure |

Purification and Isolation

- The final product is often isolated as a salt (e.g., hydrochloride).

- Deprotonation with a base like sodium methanolate yields the free base.

- Purification is achieved by recrystallization using solvents such as tetrahydrofuran (THF), hexane, methanol, water, or their mixtures.

- Recrystallization temperatures range from 0 to 60°C.

- This ensures high purity suitable for pharmaceutical or chemical applications.

Research Findings and Advantages of the Methods

- The described synthetic routes provide high yields and purities of this compound.

- The use of biphasic solvent systems and mild bases enhances reaction selectivity and reduces side reactions.

- The stepwise approach allows for control over functional group transformations, particularly the sensitive amino and ester groups.

- Oxidation with MnO₂ is a reliable method for aromatization of the thiazole ring.

- The methodology is scalable, as demonstrated by large-batch reactions (e.g., 4000 L vessels in industrial settings).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester, and what key reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted phenyl isothiocyanates and ethyl isocyanoacetate derivatives. Key parameters include temperature control (50–80°C), solvent selection (e.g., ethanol or THF), and catalytic bases like triethylamine. Purification involves recrystallization or column chromatography to isolate the thiazole ester . Yield optimization requires strict anhydrous conditions and stoichiometric balancing of intermediates .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Characterization employs a combination of:

- 1H/13C NMR to verify substituent positions on the thiazole ring and ester group.

- IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹ for esters).

- Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.

- HPLC for purity assessment (>95% is typical for biological assays) .

Q. What methodologies are used for initial biological activity screening of this compound?

- Methodological Answer : Preliminary bioactivity is assessed via:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.

- Cellular viability assays (MTT/XTT) in cancer cell lines to evaluate antiproliferative effects.

- Receptor binding studies with radiolabeled ligands to measure affinity (IC50 values) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for large-scale production while maintaining purity?

- Methodological Answer : Scale-up challenges include minimizing side reactions (e.g., ester hydrolysis). Strategies:

- Continuous flow reactors to enhance mixing and heat transfer, reducing byproduct formation.

- Automated purification systems (e.g., preparative HPLC) for high-throughput isolation.

- Process analytical technology (PAT) for real-time monitoring of reaction progression .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-donating vs. withdrawing groups on the phenyl ring). Resolve via:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. nitro groups) and correlate with bioactivity trends.

- Dose-response validation : Confirm activity across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives .

Q. What computational tools are suitable for predicting the toxicity and pharmacokinetics of this compound?

- Methodological Answer : Use GUSAR (General Unrestricted Structure-Activity Relationships) for acute toxicity predictions based on QSAR models. SwissADME predicts ADME properties (e.g., logP, bioavailability) using molecular descriptors. Molecular docking (e.g., AutoDock Vina ) identifies potential off-target interactions .

Q. How can researchers identify the molecular targets of this compound in complex biological systems?

- Methodological Answer : Employ:

- Chemoproteomics : Use clickable probes (alkyne-tagged derivatives) to capture interacting proteins in cell lysates.

- Thermal shift assays (CETSA) to detect target stabilization upon compound binding.

- CRISPR-Cas9 screens to identify genetic vulnerabilities linked to compound efficacy .

Q. What experimental approaches assess the compound’s stability under varying physiological conditions?

- Methodological Answer : Stability studies include:

- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via LC-MS for hydrolysis products (e.g., free carboxylic acid).

- Light/thermal stress testing : Expose to UV light (ICH Q1B guidelines) or 40°C/75% RH for accelerated degradation.

- Plasma stability assays : Incubate with human plasma to evaluate esterase-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.